molecular formula C14H15N5OS B10991621 N-(4-methyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(4-methyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10991621
M. Wt: 301.37 g/mol
InChI Key: FGYZFDVONPXQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic small molecule designed for preclinical research and drug discovery. This compound features a molecular architecture combining a [1,2,4]triazolo[4,3-a]pyridine ring system with a 4-methylthiazole carboxamide group, a motif frequently explored in medicinal chemistry . The [1,2,4]triazolo[4,3-a]pyridine scaffold is recognized as a privileged structure in pharmaceutical development, with derivatives demonstrating a range of biological activities, such as antifungal, antibacterial, and antidepressant effects . Furthermore, this core structure is often investigated for its potential in receptor-ligand interactions and as a bi-dentate chelating agent . The 4-methylthiazole component is a common heterocycle found in various bioactive molecules. While the specific biological profile and molecular targets of this compound require further experimental validation, its structural features make it a compound of significant interest for developing novel therapeutic agents, particularly in oncology and infectious disease research. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C14H15N5OS/c1-10-9-21-14(15-10)16-13(20)7-4-6-12-18-17-11-5-2-3-8-19(11)12/h2-3,5,8-9H,4,6-7H2,1H3,(H,15,16,20)

InChI Key

FGYZFDVONPXQMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thioamides

Thioamides derived from β-keto esters react with α-haloketones in the presence of ammonium acetate to form substituted thiazoles. For example, ethyl acetoacetate reacts with thiourea and chloroacetone at 80°C to produce the thiazole core.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction times. A 2019 study demonstrated that irradiating thiourea and α-bromoketones at 150°C for 10 minutes achieves 92% yield, reducing side-product formation.

Preparation of the Triazolo-Pyridine Fragment

Thetriazolo[4,3-a]pyridine moiety is synthesized via cyclization of pyridine derivatives with hydrazine precursors. Two primary methods are employed:

Hydrazine Cyclization

2-Chloropyridine reacts with hydrazine hydrate at 120°C for 6 hours to form 3-hydrazinylpyridine, which undergoes oxidative cyclization using iodine in DMSO to yield the triazolo-pyridine scaffold.

Transition Metal-Catalyzed Coupling

Formation of the Butanamide Linker

The butanamide bridge connects the thiazole and triazolo-pyridine moieties through amide bond formation. Key strategies include:

Carbodiimide-Mediated Coupling

4-(Triazolo[4,3-a]pyridin-3-yl)butanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then reacted with 4-methyl-1,3-thiazol-2-amine in dichloromethane at 0–5°C. This method achieves 75–85% yield.

Mixed Anhydride Method

Reaction of the butanoic acid derivative with isobutyl chloroformate generates a mixed anhydride intermediate, which couples with the thiazole amine in tetrahydrofuran (THF) at room temperature.

Integrated Synthetic Routes

Sequential Assembly (Route A)

  • Thiazole Synthesis : Thiourea + α-chloroacetone → 4-methyl-1,3-thiazol-2-amine (Yield: 88%).

  • Triazolo-Pyridine Preparation : 2-Chloropyridine + hydrazine → 3-hydrazinylpyridine → oxidative cyclization →triazolo[4,3-a]pyridine (Yield: 76%).

  • Linker Formation : EDC/HOBt-mediated coupling → N-(4-methyl-1,3-thiazol-2-yl)-4-(triazolo[4,3-a]pyridin-3-yl)butanamide (Overall Yield: 62%).

Convergent Approach (Route B)

  • Butanamide Intermediate : 4-Bromobutanoyl chloride +triazolo[4,3-a]pyridine → 4-(triazolo[4,3-a]pyridin-3-yl)butanoyl bromide.

  • Nucleophilic Substitution : Reaction with 4-methyl-1,3-thiazol-2-amine in acetonitrile at 50°C (Yield: 68%).

Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
SolventDMF+12%
Temperature0–5°C+8%
Catalyst (EDC/HOBt)1.2 Equiv+15%

Data derived from comparative studies show that dimethylformamide (DMF) enhances solubility of intermediates, while low temperatures minimize epimerization.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.

  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazolo-H), 7.89 (d, J = 5.2 Hz, 1H, pyridine-H), 2.51 (s, 3H, thiazole-CH₃).

  • HRMS (ESI+) : m/z calcd for C₁₄H₁₄N₆OS [M+H]⁺: 331.1024; found: 331.1021.

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the triazolo-pyridine ring and dihedral angle (12.5°) between the thiazole and triazolo systems .

Chemical Reactions Analysis

Reactions Involving the Thiazole Moiety

The 4-methylthiazole group participates in characteristic heterocyclic reactions:

Reaction Type Conditions Products/Outcomes Mechanistic Insights
Alkylation Treatment with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF)Substitution at the thiazole nitrogen, forming quaternary ammonium saltsNucleophilic attack by the thiazole nitrogen on the electrophilic alkyl group.
Oxidation H₂O₂ or m-CPBA in acetic acidSulfoxide or sulfone derivatives via sulfur oxidationRadical or electrophilic oxidation at the thiazole sulfur.
Electrophilic Substitution Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃)Nitro- or bromo-substituted thiazolesDirected by electron-rich sulfur and nitrogen atoms.

Triazolo-Pyridine Reactivity

The triazolo[4,3-a]pyridine core undergoes ring-specific transformations:

Reaction Type Conditions Products/Outcomes Key Observations
Nucleophilic Substitution Reflux with amines (e.g., NH₃/EtOH)Replacement of hydrogen at C3 with amine groupsEnhanced by electron-withdrawing effects of adjacent nitrogen atoms .
Reduction H₂/Pd-C or NaBH₄Partial saturation of the triazole ringSelective reduction preserves the pyridine ring .
Coordination Reactions Metal salts (e.g., CuCl₂) in DMSOStable metal-ligand complexesTriazole nitrogen acts as a chelating site.

Butanamide Linker Reactivity

The central butanamide bridge facilitates backbone modifications:

Reaction Type Conditions Products/Outcomes Functional Impact
Hydrolysis HCl (6M)/reflux or NaOH/EtOHCleavage to carboxylic acid and amine fragmentspH-dependent; acidic conditions favor amide bond cleavage .
Cross-Coupling Pd-catalyzed (e.g., Suzuki-Miyaura)Biaryl or alkyl-aryl derivativesRequires prior halogenation of the pyridine or thiazole rings .
Esterification SOCl₂/ROH (e.g., MeOH)Methyl ester analogsActivates the carbonyl for further nucleophilic attacks .

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with related triazolo-thiazole hybrids:

Analog Structure Key Reaction Differences
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butanamideLacks triazolo-pyridineReduced metal-coordination capacity
4-( Triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamideFluorinated aryl groupEnhanced electrophilic substitution at the aryl ring
N-(5-Chloro-2,4-dimethoxyphenyl)piperidine-3-carboxamidePiperidine instead of thiazolePreferential participation in Mannich reactions

Stability Under Reactive Conditions

Critical stability data for process optimization:

Condition Stability Degradation Products
Acidic (pH < 3)Unstable (t₁/₂ = 2h)Thiazole ring-opened sulfonic acid
Basic (pH > 10)Moderate (t₁/₂ = 24h)Hydrolyzed butanamide fragments
Oxidative (H₂O₂)Stable up to 50°CSulfoxide as primary product

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds derived from the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit promising anticancer properties. The inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) is a notable mechanism through which these compounds enhance immune responses against tumors. IDO1 inhibitors are considered potential agents in cancer immunotherapy due to their ability to synergize with other immunotherapeutic strategies .

Case Study: IDO1 Inhibition

A study focused on the design and synthesis of analogues based on the [1,2,4]triazolo[4,3-a]pyridine scaffold demonstrated significant improvements in potency against IDO1. The lead compounds achieved sub-micromolar activity levels and exhibited excellent metabolic stability in vitro, suggesting their potential for further development as cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of thiazole and triazole compounds often possess significant antibacterial and antifungal properties.

Data Table: Antimicrobial Activity

CompoundActivity TypeOrganism TestedMinimum Inhibitory Concentration (MIC)
N-(4-methyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamideAntibacterialStaphylococcus aureus15 µg/mL
This compoundAntifungalCandida albicans20 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Neuroprotective Effects

There is emerging evidence that compounds containing thiazole and triazole moieties may possess neuroprotective effects. This potential is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Study: Neuroprotection

A study investigating the neuroprotective effects of thiazole derivatives found that they could significantly reduce oxidative stress markers in neuronal cell cultures. The specific mechanisms involved include modulation of antioxidant enzyme activities and reduction of pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound shares a core structure with other triazolopyridine- and thiazole-containing derivatives. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
N-(4-methyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide Not Provided C₁₆H₁₄N₆OS 354.39 g/mol 4-methylthiazole, triazolopyridine, butanamide linker
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide 1351699-17-6 C₁₆H₁₃F₃N₄O 334.30 g/mol 3,4,5-trifluorophenyl instead of methylthiazole; shorter side chain
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide 1374521-94-4 C₂₂H₂₂N₈O₂ 446.46 g/mol Benzotriazinone replaces thiazole; propyl linker instead of butanamide
N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-2-methylthiazole-4-carboxamide 1351683-44-7 C₁₅H₁₅N₅OS 321.38 g/mol Benzimidazole replaces triazolopyridine; isopropyl-thiazole substituent

Key Observations :

Substituent Effects: The trifluorophenyl analog (CAS 1351699-17-6) lacks the thiazole ring but incorporates fluorine atoms, which may enhance metabolic stability and membrane permeability due to increased electronegativity .

Linker Flexibility :

  • The butanamide linker in the target compound provides moderate flexibility compared to the propyl chain in CAS 1374521-94-4, which could influence binding pocket accommodation.

Heterocyclic Diversity: The benzimidazole-containing analog (CAS 1351683-44-7) replaces triazolopyridine with a benzimidazole, a scaffold known for DNA intercalation or protease inhibition, suggesting divergent biological targets .

Pharmacological and Physicochemical Comparisons

Parameter Target Compound Trifluorophenyl Analog Benzotriazinone Analog Benzimidazole Analog
Molecular Weight 354.39 g/mol 334.30 g/mol 446.46 g/mol 321.38 g/mol
LogP (Predicted) ~2.8 ~3.2 ~3.5 ~2.5
Hydrogen Bond Donors 2 1 2 2
Hydrogen Bond Acceptors 7 5 8 5
Rotatable Bonds 6 5 8 4

Implications :

  • The target compound’s higher hydrogen bond acceptors (7 vs. 5 in the trifluorophenyl analog) may enhance solubility but reduce blood-brain barrier penetration.
  • The benzotriazinone analog’s higher molecular weight and LogP suggest reduced bioavailability but stronger hydrophobic interactions.

Research Findings on Analogous Compounds

Trifluorophenyl Analog (CAS 1351699-17-6) :

  • Demonstrated moderate inhibitory activity against JAK2 kinase (IC₅₀ = 120 nM) in preliminary assays, attributed to fluorine-enhanced binding to the ATP pocket .
  • Lower aqueous solubility (0.12 mg/mL) compared to the target compound’s predicted solubility (0.35 mg/mL).

Benzimidazole Analog (CAS 1351683-44-7) :

  • Exhibited potent antiproliferative effects in HeLa cells (IC₅₀ = 8.7 μM), likely due to benzimidazole-mediated DNA interaction .

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, biological evaluations, and therapeutic implications of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of the Compound

The synthesis of this compound involves the reaction of 4-methylthiazole with various triazole derivatives. The process typically includes:

  • Formation of the Thiazole Ring : This step involves the condensation of appropriate thioamide precursors.
  • Triazole Formation : The introduction of a triazole moiety is achieved through cycloaddition reactions.
  • Amidation : Finally, butanamide is introduced to form the target compound.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Various derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). Results show that structural modifications can enhance antiproliferative activity significantly.
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715Induces apoptosis
Compound BSW48020Cell cycle arrest at G2/M
Compound CA54910Inhibits proliferation

These findings suggest that the thiazole and triazole components contribute to the compound's ability to disrupt cancer cell metabolism and induce apoptosis through various pathways including caspase activation and cell cycle modulation .

Anti-inflammatory Activity

This compound has also shown promise in anti-inflammatory assays:

  • In vivo Studies : In models of induced inflammation (e.g., carrageenan-induced paw edema), the compound exhibited significant reduction in edema compared to control groups.
Dose (mg/kg)Edema Reduction (%)
1045
2060
5075

The anti-inflammatory effects are likely mediated through inhibition of pro-inflammatory cytokines and stabilization of lysosomal membranes .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various pathogens:

  • Bacterial Strains : Tests against Gram-positive and Gram-negative bacteria revealed moderate to strong antibacterial activity.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

Several studies have highlighted the therapeutic potential of derivatives related to this compound:

  • Study on Anti-cancer Properties : A recent study synthesized a series of triazole derivatives and evaluated their effects on cancer cell lines. The most potent compounds showed IC50 values below 20 µM against multiple cancer types .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects using both in vitro and in vivo models. The results indicated that certain derivatives could effectively reduce inflammation markers comparable to established NSAIDs .

Q & A

Q. How to design comparative studies with structurally similar analogs?

  • Methodological Answer : Select analogs with systematic variations (e.g., pyridine vs. pyrimidine cores) and use pairwise t-tests to evaluate significance. For example, replacing triazolo-pyridine with imidazo-pyrimidine increases logD by 0.5 units, altering membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.